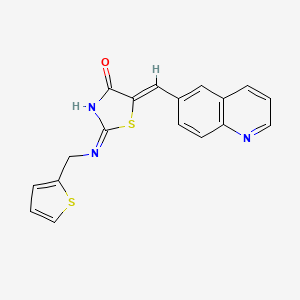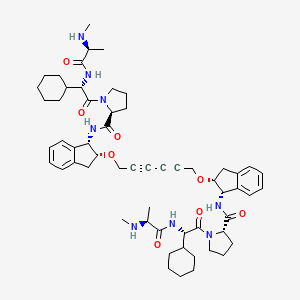
MK-2461
Übersicht
Beschreibung
MK-2461 ist ein neuartiger, ATP-kompetitiver, multitargetspezifischer Kinaseinhibitor, der bevorzugt den aktivierten c-Met-Rezeptor hemmt. Der Rezeptortyrosinkinase c-Met ist ein attraktives Ziel für die therapeutische Blockade bei Krebs . This compound hat signifikante inhibitorische Aktivitäten gegen den Fibroblastenwachstumsfaktorrezeptor, den Thrombozytenwachstumsfaktorrezeptor und andere Rezeptortyrosinkinasen gezeigt .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die finale Kupplungsreaktion. Die Reaktionsbedingungen umfassen oft die Verwendung starker Basen wie Natriumhydrid und Lösungsmittel wie Dimethylformamid . Industrielle Produktionsmethoden können die Optimierung dieser Schritte beinhalten, um Ausbeute und Reinheit zu erhöhen.
Wissenschaftliche Forschungsanwendungen
Es hat vielversprechende Ergebnisse bei der Hemmung des Tumorwachstums in präklinischen Modellen gezeigt .
Wirkmechanismus
MK-2461 übt seine Wirkung aus, indem es die Kinaseaktivität des c-Met-Rezeptors hemmt. Es bindet bevorzugt an die aktivierte Form von c-Met und verhindert dessen Autophosphorylierung und die anschließende Aktivierung von nachgeschalteten Signalwegen . Diese Hemmung führt zur Unterdrückung von Zellproliferation, Migration und Überleben, die kritische Prozesse bei der Entstehung und Entwicklung von Krebs sind .
Wirkmechanismus
Target of Action
MK-2461 is a novel ATP-competitive multitargeted inhibitor . Its primary target is the receptor tyrosine kinase c-Met . The c-Met receptor is an attractive target for therapeutic blockade in cancer due to its role in cell growth, survival, and migration .
Mode of Action
This compound inhibits the in vitro phosphorylation of a peptide substrate recognized by wild-type or oncogenic c-Met kinases . It effectively suppresses constitutive or ligand-induced phosphorylation of the juxtamembrane domain and COOH-terminal docking site of c-Met . Interestingly, this compound binds preferentially to activated c-Met, as indicated by BIAcore studies .
Biochemical Pathways
This compound impacts the phosphoinositide 3-kinase–AKT and Ras–extracellular signal-regulated kinase pathways . These pathways are downstream of c-Met and play crucial roles in cell proliferation and survival. By inhibiting these pathways, this compound can suppress tumor growth and proliferation .
Result of Action
In cell culture, this compound inhibits hepatocyte growth factor/c-Met–dependent mitogenesis, migration, cell scatter, and tubulogenesis . In murine xenograft models of c-Met–dependent gastric cancer, this compound effectively suppresses c-Met signaling and tumor growth .
Action Environment
The efficacy of this compound may be influenced by the genomic context of the tumor cells. For instance, seven of ten this compound–sensitive tumor cell lines identified from a large panel harbored genomic amplification of MET or FGFR2 . This suggests that the genomic environment of the tumor cells can influence the action and efficacy of this compound.
Biochemische Analyse
Biochemical Properties
MK-2461 has shown to inhibit the phosphorylation of a peptide substrate recognized by wild-type or oncogenic c-Met kinases . It interacts with these kinases, suppressing their activity and thereby influencing the biochemical reactions they are involved in . The compound this compound is also known to bind preferentially to activated c-Met, indicating a specific interaction with this activated form .
Cellular Effects
In tumor cells, this compound effectively suppresses constitutive or ligand-induced phosphorylation of the juxtamembrane domain and COOH-terminal docking site of c-Met . This leads to downstream effects on the phosphoinositide 3-kinase–AKT and Ras–extracellular signal-regulated kinase pathways . This compound also inhibits hepatocyte growth factor/c-Met–dependent mitogenesis, migration, cell scatter, and tubulogenesis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the in vitro phosphorylation of a peptide substrate recognized by wild-type or oncogenic c-Met kinases . It is less potent as an inhibitor of c-Met autophosphorylation at the kinase activation loop . This suggests that this compound may preferentially inhibit certain functions of c-Met, while allowing others to proceed .
Temporal Effects in Laboratory Settings
It is known that this compound can effectively suppress c-Met signaling and tumor growth in a murine xenograft model of c-Met–dependent gastric cancer .
Dosage Effects in Animal Models
In animal models, a well-tolerated oral regimen of this compound administered at 100 mg/kg twice daily effectively suppressed c-Met signaling and tumor growth
Vorbereitungsmethoden
The synthesis of MK-2461 involves several steps, including the preparation of intermediates and the final coupling reaction. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide . Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
MK-2461 durchläuft verschiedene Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von this compound zur Bildung von Sulfoxiden oder Sulfonen führen .
Vergleich Mit ähnlichen Verbindungen
MK-2461 ist einzigartig in seiner Fähigkeit, die aktivierte Form von c-Met selektiv zu hemmen. Ähnliche Verbindungen umfassen andere c-Met-Inhibitoren wie Crizotinib und Cabozantinib, die ebenfalls auf den c-Met-Rezeptor abzielen, aber unterschiedliche Selektivitätsprofile und Wirkmechanismen haben können . Die bevorzugte Bindung von this compound an die aktivierte Form von c-Met unterscheidet es von diesen anderen Inhibitoren .
Eigenschaften
IUPAC Name |
14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c1-28-13-18(12-26-28)17-9-22-23(25-11-17)6-4-16-3-5-19(10-21(16)24(22)30)27-35(31,32)29(2)14-20-15-33-7-8-34-20/h3-6,9-13,20,27H,7-8,14-15H2,1-2H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEBLDKNWBUGRZ-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)CC5COCCO5)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)C[C@@H]5COCCO5)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917879-39-1 | |
| Record name | MK-2461 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917879391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-2461 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4200RD53XF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)





![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B612063.png)

